

# M-tech Histone Enrichment Kit: A Technical Guide

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## Compound of Interest

Compound Name: Mtech

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This technical guide provides an in-depth overview of the M-tech Histone Enrichment Kit, a comprehensive solution for the isolation of high-purity core histones (H2A, H2B, H3, and H4) from a variety of biological samples. The kit is designed to preserve post-translational modifications (PTMs), making the enriched histones suitable for a wide range of downstream applications, including Western blotting, ELISA, mass spectrometry, and chromatin assembly assays.

## Core Features

The M-tech Histone Enrichment Kit offers a streamlined and efficient method for isolating total core histones from cultured cells and tissues.<sup>[1]</sup> The key features of this kit include:

- **High Purity and Yield:** The kit utilizes a specialized purification resin with a high binding capacity for histones, enabling the isolation of highly pure core histones.<sup>[2]</sup> Expected yields can be up to 0.4 mg of total core histones from 10 million cells or 100 mg of tissue.<sup>[1][3]</sup>
- **Preservation of Post-Translational Modifications (PTMs):** The protocol and buffers are optimized to maintain the integrity of various histone modifications, such as acetylation, methylation, and phosphorylation.<sup>[2][4][5][6]</sup> For enhanced preservation, the kit may include protease, phosphatase, and deacetylase inhibitors.<sup>[4][6]</sup>

- **Flexible Sample Input:** The kit is compatible with a wide range of starting materials, including cultured cell lines (adherent and suspension), primary cells, and various tissue samples.[3][4] The protocol can be scaled for use with as few as  $10^5$  cells or 1 mg of tissue.[1][3]
- **Rapid and Convenient Workflow:** The entire procedure for histone extraction can be completed in approximately one hour.[1][3] The kit provides a complete set of optimized buffers and reagents for a straightforward workflow.[1]
- **Versatile Downstream Applications:** The purified histones are suitable for numerous downstream analyses, including SDS-PAGE, Western blotting, ELISA, and mass spectrometry.[4]

## Quantitative Data Summary

The following table summarizes the typical sample input requirements and expected yields when using the M-tech Histone Enrichment Kit.

Sample Type	Recommended Input per Reaction	Expected Histone Yield
Cultured Cell Lines	$1 \times 10^5$ to $2 \times 10^6$ cells[4]	Approximately 0.4 mg per $10^7$ cells[1][3]
96-well Culture Plate	5,000 to 50,000 cells per well[4]	Varies depending on cell type and density
Tissue Samples	5 mg to 50 mg[4]	Approximately 0.4 mg per 100 mg of tissue[1][3]

## Experimental Protocols

This section details the standard protocol for the enrichment of total core histones using the M-tech Histone Enrichment Kit.

### I. Nuclei Isolation

- **Sample Collection:** Collect cells or finely minced tissue in a microcentrifuge tube.

- **Cell Lysis:** Resuspend the sample in a hypotonic lysis buffer containing a non-ionic detergent and protease inhibitors. Incubate on ice to allow for cell lysis and release of nuclei.
- **Nuclei Pelleting:** Centrifuge the lysate at a low speed to pellet the nuclei. Discard the supernatant containing cytoplasmic proteins.

## II. Histone Extraction

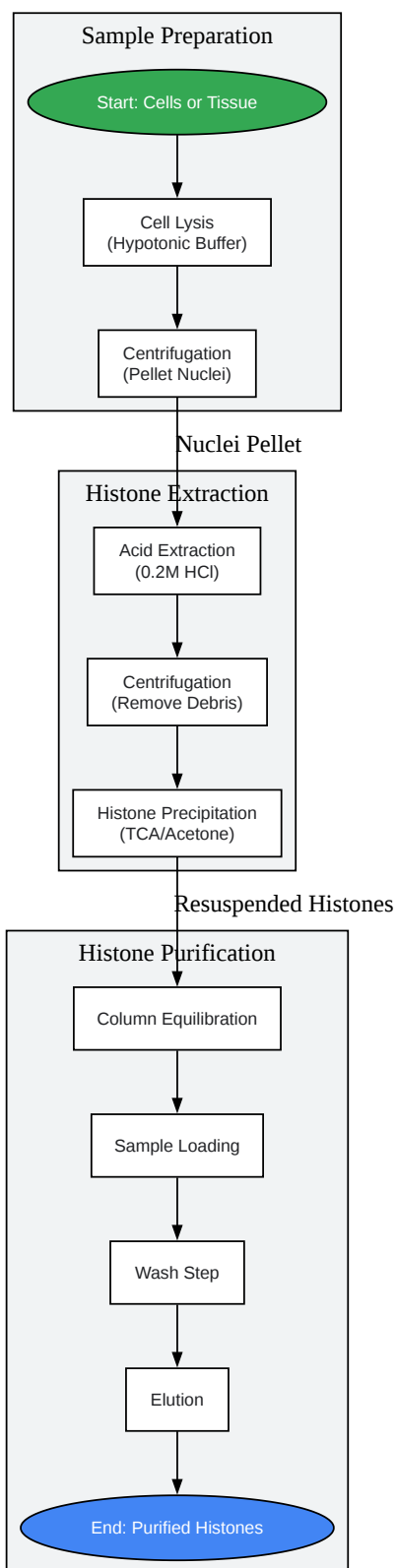
- **Acid Extraction:** Resuspend the nuclear pellet in an extraction buffer containing 0.2 M HCl.<sup>[7]</sup> Incubate at 4°C with gentle agitation for 1-2 hours to solubilize the basic histone proteins.<sup>[7]</sup>
- **Debris Removal:** Centrifuge at high speed to pellet the insoluble cellular debris.
- **Histone Precipitation:** Transfer the supernatant containing the histones to a new tube and precipitate the histones using a reagent like trichloroacetic acid (TCA) or acetone.<sup>[7]</sup>

## III. Histone Purification (Spin Column Format)

- **Resin Equilibration:** Place a purification spin column into a collection tube. Equilibrate the purification resin by adding Equilibration Buffer and centrifuging.
- **Sample Loading:** Resuspend the precipitated histone pellet in a neutralization buffer and load it onto the equilibrated spin column.
- **Binding:** Centrifuge to allow the histones to bind to the purification resin.
- **Washing:** Wash the resin with Histone Wash Buffer to remove any non-specifically bound proteins.
- **Elution:** Elute the purified core histones using a specialized elution buffer. The kit may provide separate elution buffers for fractionating H2A/H2B dimers and H3/H4 tetramers.<sup>[2]</sup>

## Visualizations

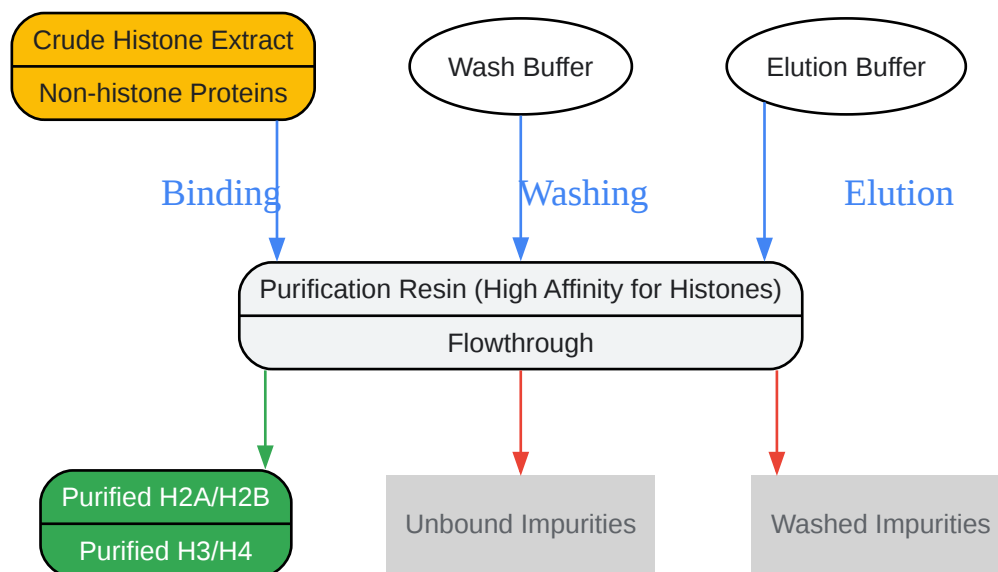
## Experimental Workflow



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### M-tech Histone Enrichment Kit Workflow

## Histone Purification Principle



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### Principle of Affinity-Based Histone Purification

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